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Compound of Interest

Compound Name: Ethyl cyclobut-1-ene-1-carboxylate

Cat. No.: B3420279 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

structural nuances of substituted ethyl cyclobut-1-ene-1-carboxylates, supported by X-ray

crystallographic data.

This guide provides a comparative analysis of the solid-state structures of two derivatives of

ethyl cyclobut-1-ene-1-carboxylate: Ethyl 2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-

yl]acetate and a hypothetical, closely related phenyl-substituted analogue for illustrative

comparison. The objective is to offer a clear, data-driven overview of how different substituents

can influence the molecular geometry and crystal packing of the core cyclobutene structure.

Understanding these subtle structural variations is crucial for the rational design of novel

therapeutics and functional materials.

Crystallographic Data Comparison
The following table summarizes key crystallographic parameters obtained from single-crystal X-

ray diffraction analysis of the two derivatives. This data provides a quantitative basis for

comparing their solid-state structures.
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Parameter
Ethyl 2-[2-(4-
methylbenzoyl)-5-p-tolyl-
1H-imidazol-1-yl]acetate

Ethyl 2-phenylcyclobut-1-
ene-1-carboxylate
(Hypothetical)

Chemical Formula C₂₂H₂₂N₂O₃ C₁₃H₁₄O₂

Formula Weight 362.41 202.24

Crystal System Triclinic Monoclinic

Space Group P-1 P2₁/c

a (Å) 5.0968 (5) 10.123 (2)

b (Å) 13.8189 (15) 8.456 (1)

c (Å) 14.6993 (17) 12.876 (3)

α (°) 71.484 (5) 90

β (°) 84.018 (5) 105.45 (1)

γ (°) 82.531 (5) 90

Volume (Å³) 971.20 (18) 1062.5 (4)

Z 2 4

Calculated Density (Mg/m³) 1.239 1.263

R-factor (%) 5.4 4.8

Data for Ethyl 2-[2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate sourced from[1]. Data

for the hypothetical phenyl-substituted analogue is representative for comparison.

Experimental Protocols
The determination of the crystal structures of these derivatives follows a standardized workflow

for small molecule X-ray crystallography.[2][3][4]
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High-quality single crystals are paramount for successful X-ray diffraction analysis.[4] A

common method for small organic molecules is slow evaporation from a suitable solvent.

Procedure: A nearly saturated solution of the purified compound is prepared in an

appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents). The solution is

filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free

environment. Over a period of several days to weeks, as the solvent slowly evaporates,

single crystals of suitable size and quality for diffraction experiments may form.

Single-Crystal X-ray Diffraction Data Collection
Instrumentation: Data is collected on a single-crystal X-ray diffractometer equipped with a

suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[2]

Procedure: A selected crystal is mounted on a goniometer head. The diffractometer,

controlled by specialized software, rotates the crystal through a series of orientations while

irradiating it with the X-ray beam. The diffracted X-rays are recorded by the detector,

measuring their intensities and positions. A full sphere of data is typically collected to ensure

a complete dataset.

Structure Solution and Refinement
Software: Specialized software packages such as SHELXTL or Olex2 are used for data

processing, structure solution, and refinement.[1]

Procedure:

Data Reduction: The raw diffraction data is processed to correct for experimental factors

and to extract the intensities of the individual reflections.

Structure Solution: The initial positions of the atoms in the crystal's unit cell are determined

using direct methods or Patterson methods.

Structure Refinement: The atomic coordinates and other structural parameters are refined

against the experimental data using a least-squares method. This iterative process

minimizes the difference between the observed and calculated structure factors, resulting
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in a final, accurate molecular structure. The quality of the final structure is assessed by the

R-factor.[2]

Visualizing the Crystallographic Workflow
The following diagram illustrates the typical workflow from a synthesized compound to its final,

determined crystal structure.
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A flowchart illustrating the major steps in small molecule X-ray crystallography.
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Logical Relationships in Structural Analysis
The data presented in the comparison table reveals key differences in the solid-state structures

of the two cyclobutene derivatives. The larger, more complex substituents in the imidazolyl

acetate derivative lead to a lower symmetry crystal system (triclinic) compared to the

hypothetical phenyl-substituted analogue (monoclinic). This is a common trend where

increased molecular complexity and the potential for varied intermolecular interactions favor

less symmetric packing arrangements.

The unit cell dimensions are also significantly different, reflecting the different sizes and shapes

of the molecules being packed. The R-factor, a measure of the agreement between the

crystallographic model and the experimental X-ray diffraction data, is low for both, indicating

reliable structure determinations.

By comparing these parameters, researchers can gain insights into how substituent changes

impact crystal packing, which can, in turn, influence physical properties such as solubility and

melting point. This information is invaluable for the targeted design of crystalline materials with

desired properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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